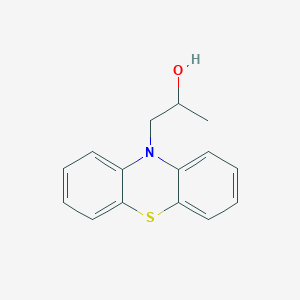

1-Phenothiazin-10-ylpropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenothiazin-10-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c1-11(17)10-16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-9,11,17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOARYLWNROHOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327478 | |

| Record name | 1-phenothiazin-10-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32209-47-5 | |

| Record name | 1-phenothiazin-10-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenothiazin 10 Ylpropan 2 Ol and Analogues

Established Synthetic Pathways to the Phenothiazine (B1677639) Core Structure

The construction of the fundamental phenothiazine ring is a critical first step in the synthesis of its numerous derivatives. The central C₄SN ring in phenothiazines is characteristically folded. wikipedia.org Key strategies involve the formation of this heterocyclic system through various cyclization reactions.

Cyclization Reactions for Phenothiazine Ring System Formation

The creation of the phenothiazine nucleus can be achieved through several named reactions, each with distinct starting materials and conditions.

Bernthsen Synthesis: The original preparation of phenothiazine was reported by August Bernthsen in 1883 and involved the reaction of diphenylamine with elemental sulfur at high temperatures. wikipedia.org

Ullmann Cyclization: This method generally involves the intramolecular cyclization of 2-substituted diphenyl sulfides. wikipedia.orgnih.gov For instance, the reaction of 2-amino-4-chlorobenzenethiol with 3-bromo-2-chloroquinoline can proceed via an intermediate phenyl quinoline sulfide, which then undergoes direct cyclization. nih.gov

Smiles Rearrangement: A common alternative pathway in phenothiazine synthesis is the Smiles rearrangement. nih.govresearchgate.net This reaction involves an intramolecular nucleophilic aromatic substitution. In many syntheses, it is difficult to definitively determine whether the reaction proceeds via direct Ullmann cyclization or through a Smiles rearrangement, as the final products can be identical. nih.gov The reaction of 3-amino-3'-nitro-2,2'-dipyridinyl sulfide, for example, proceeds via a Smiles rearrangement of the S-N type to form the thiazine ring. researchgate.net

Laccase-Mediated Synthesis: A greener, enzymatic approach utilizes laccases to mediate the cyclization in an aqueous solution. This method involves the reaction of o-substituted arylamines or arylthiols with derivatives of 2,5-dihydroxybenzoic acid, using oxygen from the atmosphere, to yield phenothiazine structures through the formation of C–N and C–S bonds. nih.gov

Table 1: Comparison of Major Cyclization Reactions for Phenothiazine Core Synthesis

| Method | Key Reactants | General Conditions | Notes |

|---|---|---|---|

| Bernthsen Synthesis | Diphenylamine, Sulfur | High temperature | The original synthesis method. wikipedia.org |

| Ullmann Cyclization | 2-substituted diphenyl sulfides | Often catalyzed by copper | Involves direct intramolecular ring closure. nih.gov |

| Smiles Rearrangement | Substituted diphenyl sulfides | Base-catalyzed | An intramolecular S→N rearrangement precedes cyclization. nih.govresearchgate.net |

| Laccase-Mediated | o-substituted arylamines/thiols, dihydroxybenzoic acid derivatives | Aqueous solution, Laccase enzyme | An environmentally friendly, "green" chemistry approach. nih.gov |

N-10 Substitution Strategies for Phenothiazine Derivatives

Once the phenothiazine core is formed, the nitrogen atom at position 10 is the primary site for introducing various side chains, which largely determine the compound's properties. This is typically achieved through N-alkylation or N-acylation reactions.

N-Alkylation: This is a common method for introducing alkyl side chains. The phenothiazine anion, generated by a strong base like sodium hydride (NaH), acts as a nucleophile that attacks an alkyl halide. mdpi.com For example, N-alkylation has led to pharmaceutically important compounds like Promethazine and Ethopropazine. mdpi.com The introduction of N,N-dialkylaminoalkyl substituents can be accomplished by reacting the phenothiazine core with hydrochlorides of dialkylaminoalkyl chlorides in the presence of sodium hydroxide. nih.gov

N-Acylation: This strategy involves the reaction of phenothiazine with acyl chlorides or anhydrides. For instance, reacting phenothiazine with chloroacetyl chloride in dry benzene (B151609) yields the corresponding N-10-chloroacetyl phenothiazine, which can serve as an intermediate for further derivatization. researchgate.net

Metal-Free SNAr Reactions: A modern approach for N-10 arylation involves the nucleophilic aromatic substitution (SNAr) of polyfluoroarenes with phenothiazine. This method avoids the need for transition-metal catalysts and can be controlled to achieve selective monosubstitution. mdpi.com

Derivatization Approaches for the Propan-2-ol Side Chain on the Phenothiazine Core

To synthesize the target molecule, 1-Phenothiazin-10-ylpropan-2-ol, a 2-hydroxypropyl group must be attached to the N-10 position. This can be accomplished through direct alkylation or a multi-step acylation-reduction sequence.

Introduction of Aliphatic Alcohol Moieties at N-10

The most direct route to introduce the 1-(propan-2-ol) side chain is via N-alkylation using a reagent that already contains the required carbon skeleton and a hydroxyl group or its precursor.

Reaction with Epoxides: The phenothiazine anion can react with propylene oxide. The nucleophilic nitrogen attacks one of the carbon atoms of the epoxide ring, causing it to open and form the desired 1-(phenothiazin-10-yl)propan-2-ol after an aqueous workup.

Reaction with Halo-alcohols: Alkylation can also be performed using a halo-alcohol such as 1-chloropropan-2-ol. The reaction proceeds via a standard nucleophilic substitution, where the phenothiazine nitrogen displaces the halogen atom.

The presence of hydroxyl groups in the side chain is a key structural feature for certain biological activities, and quantum chemical calculations have been used to study the properties of these hydroxyl groups. nih.gov

Acylation and Reduction Strategies for Hydroxyl Group Formation

An alternative, two-step pathway provides a versatile method for creating the secondary alcohol functionality.

N-Acylation: The phenothiazine core is first acylated at the N-10 position with a suitable acyl halide, such as 2-chloropropionyl chloride. This Friedel-Crafts type acylation at the nitrogen atom forms an N-10-(2-chloropropionyl)phenothiazine intermediate. masterorganicchemistry.com

Reduction: The ketone group on the side chain is then reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. This reduction of the ketone to an alkane is a common strategy in organic synthesis. masterorganicchemistry.com

Table 2: Comparison of Synthetic Routes to the Propan-2-ol Side Chain

| Strategy | Step 1 | Step 2 | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | Reaction of phenothiazine anion with propylene oxide or 1-chloropropan-2-ol | - | More atom-economical, fewer steps. | Potential for side reactions, availability of starting materials. |

| Acylation-Reduction | N-Acylation with a propanoyl derivative (e.g., 2-chloropropionyl chloride) | Reduction of the side-chain ketone | Versatile, readily available starting materials. | Longer synthetic route, requires use of reducing agents. |

Advanced and Sustainable Synthetic Methodologies Applied to Phenothiazine Derivatives

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing phenothiazine derivatives.

Catalytic and Microwave-Assisted Techniques: The use of catalysts and microwave irradiation has been shown to accelerate reaction times, improve yields, and expand the applications of phenothiazine derivatives. nih.gov

Enzymatic Synthesis: As mentioned earlier, laccase-mediated synthesis provides a green alternative to traditional chemical methods, operating in aqueous solutions under mild conditions. nih.gov

Photocatalysis: Phenothiazine derivatives themselves can act as powerful organocatalysts. A metal-free photocatalytic method has been developed for the deoxygenative Z-selective olefination of aliphatic alcohols, where a phenothiazine photocatalyst orchestrates the reaction via its excited states. nih.gov This highlights the dual role of the phenothiazine scaffold as both a synthetic target and a tool for advanced synthesis.

Transition-Metal-Free Synthesis: Methods that avoid heavy or expensive transition metals are gaining prominence. The SNAr reaction of polyfluoroarenes with phenothiazine is an example of a transition-metal-free carbon-nitrogen bond-forming reaction. mdpi.com

Heterogeneous Catalyst-Assisted Synthesis

The use of heterogeneous catalysts offers significant advantages in chemical synthesis, including ease of separation, reusability, and often milder reaction conditions. In the context of N-alkylation of phenothiazines, solid acid catalysts have been explored. For instance, zeolites can be employed to catalyze the reaction between phenothiazine and epoxides like propylene oxide. The acidic sites within the zeolite framework can activate the epoxide ring, making it more susceptible to nucleophilic attack by the nitrogen atom of phenothiazine. While specific data for the synthesis of this compound using this method is not extensively detailed in publicly available literature, the general principle of using solid acids for epoxide ring-opening with amines is a well-established strategy in organic synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and often improve yields. The application of microwave irradiation in the synthesis of phenothiazine derivatives has been shown to be advantageous over conventional heating methods, leading to shorter reaction times and higher efficiency.

For the synthesis of analogues of this compound, microwave-assisted N-alkylation of phenothiazine has been reported. For example, the synthesis of 10-(3-hydroxypropyl)-2-(methylsulphanyl)-10H-phenothiazine, a structurally related compound, was achieved with a 25% yield using microwave irradiation. This suggests the feasibility of employing this technology for the synthesis of the target compound. Optimization of microwave parameters such as power, temperature, and reaction time, along with the choice of solvent, are crucial for maximizing the yield and purity of the product. Safer solvents like alcohols or polyethylene glycol (PEG) have been explored in microwave-assisted N-alkylation of phenothiazine to afford good yields in short reaction times.

Table 1: Examples of Microwave-Assisted Synthesis of this compound Analogues

| Starting Material | Alkylating Agent | Solvent | Reaction Time | Yield (%) |

| 2-Methylthio-10H-phenothiazine | 3-Chloropropanol | DMF (catalytic) | 1 hour | 25 |

| Phenothiazine | Various alkyl halides | Alcohol or PEG | Short | Good |

Ultrasound-Assisted Synthesis

Combinatorial Synthesis Techniques for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally related compounds, known as a library. These libraries are invaluable for drug discovery and for studying structure-activity relationships. The "split-and-pool" synthesis strategy is a cornerstone of combinatorial chemistry, allowing for the efficient generation of vast numbers of unique compounds.

For the generation of a library of this compound analogues, a combinatorial approach could be employed. The phenothiazine scaffold would serve as the core structure, and diversity could be introduced by using a variety of substituted phenothiazines and a range of different epoxides or other alkylating agents. This would result in a library of compounds with modifications on both the phenothiazine ring system and the N-propanol side chain. While a specific library of this compound analogues generated through combinatorial synthesis is not explicitly documented in the literature, the principles of combinatorial chemistry are well-suited for the exploration of this chemical space.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a versatile and powerful toolkit for the formation of carbon-heteroatom bonds, including the C-N bond crucial for the synthesis of N-substituted phenothiazines. Palladium and copper catalysts are commonly employed for such transformations.

Palladium-catalyzed allylic alkylation of sodium phenothiazinate has been reported as an efficient method for C-N bond formation. Although this specific example does not involve propylene oxide, it demonstrates the utility of palladium in activating substrates for N-alkylation of phenothiazine.

Copper-catalyzed reactions are also of significant interest. For instance, copper-catalyzed C-H phenothiazination has been developed, showcasing another avenue for the functionalization of the phenothiazine core. The direct copper-catalyzed N-alkylation of phenothiazine with epoxides like propylene oxide represents a plausible and attractive synthetic route, although specific examples for the synthesis of this compound via this method are not extensively reported.

Table 2: Examples of Transition Metal-Catalyzed Reactions Relevant to the Synthesis of Phenothiazine Derivatives

| Catalyst System | Reactants | Reaction Type |

| Palladium catalyst | Sodium phenothiazinate, Allylic acetate | Allylic Alkylation |

| Copper(II) acetate | Tyrosine-conjugated peptide, Phenothiazine | C-H Phenothiazination |

Nanoparticle-Mediated Synthetic Routes

The use of nanoparticles as catalysts has gained considerable attention due to their high surface-area-to-volume ratio and unique catalytic properties. In the realm of N-alkylation reactions, various nanoparticle-based catalytic systems have been developed.

For instance, magnetic nickel nanoparticles supported on oxidized charcoal have been shown to be effective catalysts for the N-alkylation of amines with alcohols. This "hydrogen-borrowing" methodology, while not a direct reaction with an epoxide, is a related transformation that highlights the potential of nanoparticle catalysis in C-N bond formation.

Gold nanoparticles have also been investigated for their catalytic activity. Gold-catalyzed C-H functionalization of phenothiazines has been reported, offering a novel approach to modify the phenothiazine scaffold. The application of these or other specifically designed nanoparticles to catalyze the reaction between phenothiazine and propylene oxide could provide a highly efficient and selective route to this compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions. Several parameters can be optimized to maximize the efficiency of the synthesis.

Base: The choice of base is critical for the deprotonation of the phenothiazine nitrogen, which is a necessary step for its subsequent nucleophilic attack on propylene oxide. Strong bases like n-butyllithium are effective but require anhydrous conditions and careful handling. Weaker bases, in conjunction with phase-transfer catalysts, can also be employed, potentially offering milder reaction conditions.

Solvent: The solvent can significantly influence the reaction rate and selectivity. Aprotic solvents are generally preferred for reactions involving strong bases like n-butyllithium. In microwave-assisted synthesis, the use of greener solvents such as alcohols or polyethylene glycol (PEG) has been shown to be effective for the N-alkylation of phenothiazine.

Temperature: The reaction temperature is a key parameter to control. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. The optimal temperature will depend on the specific synthetic method and catalyst used.

Catalyst: In catalyst-assisted methods, the nature and loading of the catalyst are crucial. For heterogeneous catalysts, factors such as the pore size and acidity of the support can impact the reaction. For transition metal catalysts, the choice of metal, ligand, and oxidation state will determine the catalytic activity and selectivity.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time.

A study on the microwave-assisted N-alkylation of phenothiazine highlighted the optimization of reaction conditions, including the use of safer solvents, to achieve good yields in short reaction times. This underscores the importance of a systematic approach to optimizing the synthesis of this compound and its analogues.

Advanced Spectroscopic and Structural Elucidation of 1 Phenothiazin 10 Ylpropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

¹H NMR spectroscopy would provide critical information about the number of different types of protons and their neighboring environments in 1-Phenothiazin-10-ylpropan-2-ol. The aromatic protons on the phenothiazine (B1677639) rings would typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns would be dictated by the substitution pattern on the aromatic rings.

The protons of the propan-2-ol side chain would exhibit characteristic signals. The methine proton (CH-OH) would likely appear as a multiplet, its chemical shift influenced by the electronegative oxygen atom. The adjacent methylene (B1212753) protons (N-CH₂) would also be a multiplet, coupled to the methine proton. The terminal methyl protons (CH₃) would likely be a doublet, coupled to the methine proton. The hydroxyl proton (-OH) would typically present as a broad singlet, although its appearance can be highly dependent on the solvent and concentration.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | Multiplet | |

| CH-OH | ~4.0 - 4.5 | Multiplet | |

| N-CH₂ | ~3.8 - 4.2 | Multiplet | |

| CH₃ | ~1.2 - 1.5 | Doublet | ~6-7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Complementing the ¹H NMR, ¹³C NMR spectroscopy would reveal the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The aromatic carbons of the phenothiazine core would resonate in the downfield region, typically between 110 and 150 ppm. The carbons of the propan-2-ol side chain would appear in the more upfield region. The carbon bearing the hydroxyl group (CH-OH) would be expected around 60-70 ppm, while the methylene carbon (N-CH₂) and the methyl carbon (CH₃) would be found at even higher field strengths.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary) | 140 - 150 |

| Aromatic CH | 110 - 130 |

| C-OH | 60 - 70 |

| N-CH₂ | 45 - 55 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the methine proton and the protons of the adjacent methylene and methyl groups in the propan-2-ol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the phenothiazine ring system and the propan-2-ol side chain by showing a correlation from the N-CH₂ protons to the quaternary carbons of the phenothiazine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. It would be particularly useful for determining the preferred conformation of the side chain relative to the phenothiazine ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique can measure the mass with very high accuracy, allowing for the determination of the elemental composition of the molecule. The calculated exact mass for C₁₅H₁₅NOS is 257.0874 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the correct molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) would be used to investigate the fragmentation pattern of the protonated molecule ([M+H]⁺). By selecting the parent ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is generated. The observed fragment ions would provide valuable structural information.

A likely primary fragmentation pathway for this compound would involve the cleavage of the propan-2-ol side chain. For example, the loss of a water molecule from the alcohol functional group is a common fragmentation. Another expected fragmentation would be the cleavage of the bond between the nitrogen of the phenothiazine ring and the propyl side chain, leading to the formation of a stable phenothiazine radical cation or a protonated phenothiazine ion. The analysis of these fragmentation pathways would further confirm the proposed structure.

Hypothetical MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 258.0952 ([M+H]⁺) | 240.0847 | H₂O | Ion resulting from dehydration |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method relies on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.

For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural features: the hydroxyl group (-OH), the aliphatic propyl chain, the tertiary amine within the phenothiazine ring, and the aromatic rings themselves. The spectrum for the parent compound, phenothiazine, provides a reference for the core tricyclic system.

The expected characteristic absorption bands for this compound are detailed in the table below. The presence of a broad band in the 3200-3600 cm⁻¹ region would be strong evidence for the O-H stretch of the alcohol group, while multiple peaks in the aromatic region would confirm the integrity of the phenothiazine core.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

| Alcohol | O-H Stretch | 3200 - 3600 (Broad) | Indicates the presence of the hydroxyl group. |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Confirms the aromatic protons on the phenothiazine rings. |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Corresponds to the C-H bonds of the propyl side chain. |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Characteristic of the carbon-carbon bonds within the benzene (B151609) rings. |

| Tertiary Amine | C-N Stretch | 1250 - 1350 | Relates to the nitrogen atom of the phenothiazine core. |

| Thioether | C-S Stretch | 600 - 800 | Indicates the presence of the sulfur atom in the central ring. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative technique used to determine the percentage composition of a pure chemical compound. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for validating the empirical formula and, by extension, the molecular formula, serving as a fundamental check of a sample's purity and identity.

The molecular formula for this compound is C₁₅H₁₅NOS. Based on the atomic weights of its constituent elements, the theoretical elemental composition can be calculated precisely. An experimental analysis of a pure sample would be expected to yield results that align closely with these theoretical values, typically within a margin of ±0.4%.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Count in Molecule | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 15 | 180.165 | 70.55 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 5.92 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.49 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.27 |

| Sulfur | S | 32.06 | 1 | 32.060 | 12.57 |

| Total | 257.351 | 100.00 |

X-ray Crystallography for Solid-State Structure and Conformation

Such an analysis would elucidate whether the phenothiazine ring system maintains its characteristic butterfly conformation and how the substituent at the N-10 position influences this structure. Furthermore, X-ray crystallography reveals intermolecular interactions within the crystal lattice, such as hydrogen bonds involving the hydroxyl group or potential π–π stacking between the aromatic rings of adjacent molecules. This information is vital for understanding the solid-state properties of the compound.

While specific experimental data for this compound is not publicly available, a crystallographic study would report the key parameters listed in the table below.

Interactive Data Table: Typical Parameters from an X-ray Crystallography Study

| Parameter | Description | Example Data Type |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c, C2/c). | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell edges in angstroms. | a = 10.5, b = 15.2, c = 8.1 |

| α, β, γ (°) | The angles between the unit cell axes in degrees. | α = 90°, β = 105.5°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1245.6 |

| Z | The number of molecules per unit cell. | 4 |

Computational Chemistry and in Silico Modeling of 1 Phenothiazin 10 Ylpropan 2 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, particularly Density Functional Theory (DFT), are invaluable for predicting molecular geometry, stability, and reactivity. researchgate.netyoutube.com

DFT studies on phenothiazine (B1677639) derivatives are commonly employed to elucidate their electronic properties and reactivity. nih.govmdpi.commdpi.com For 1-Phenothiazin-10-ylpropan-2-ol, DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), would be performed to optimize the molecular geometry and calculate key electronic descriptors. researchgate.net

These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net Other calculated parameters such as electronic chemical potential, chemical hardness, and electrophilicity provide further insights into the molecule's behavior in chemical reactions. researchgate.net The unique "butterfly" conformation of the phenothiazine core, with its non-planar structure, is a key feature that influences these electronic properties. rsc.org

Table 1: Representative DFT-Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -5.8 | eV | Electron-donating capability |

| LUMO Energy | -1.2 | eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.6 | eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 | Debye | Polarity and intermolecular interactions |

| Chemical Hardness | 2.3 | eV | Resistance to change in electron distribution |

Note: The data in this table is hypothetical and representative of typical values found for phenothiazine derivatives. It is intended for illustrative purposes as specific DFT calculations for this compound are not available in the cited literature.

Theoretical calculations of spectroscopic parameters serve as a powerful tool for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical values, when compared with experimental data, can aid in the definitive assignment of signals to specific atoms within the molecule. acs.org

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the absorption bands in an experimental IR spectrum. This allows for the identification of characteristic functional groups and the confirmation of the molecular structure. tandfonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically π-π* and n-π* transitions within the phenothiazine chromophore. nih.govresearchgate.net

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding the potential therapeutic applications of compounds like this compound.

Phenothiazine derivatives have been extensively studied for their interactions with various biological targets, including G-protein coupled receptors (GPCRs) involved in neurotransmission and cholinesterases, which are key targets in Alzheimer's disease research. acs.orgrsc.org In silico target screening and subsequent molecular docking studies for this compound would likely identify cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE) as plausible targets. nih.gov

Docking simulations would reveal the specific interactions between the ligand and the amino acid residues in the active site of these enzymes. For instance, with AChE, interactions could involve hydrogen bonding with specific residues and hydrophobic interactions within the enzyme's gorge. nih.gov

The primary outputs of molecular docking simulations are the binding poses of the ligand and a scoring function that estimates the binding affinity. nih.gov The binding affinity is often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger predicted interaction. researchgate.net

Table 2: Representative Molecular Docking Results for this compound with Cholinesterases (Hypothetical Data)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Acetylcholinesterase (AChE) | -9.5 | Tyr334, Trp84, Phe330 | π-π stacking, Hydrophobic |

| Ser200 | Hydrogen bond | ||

| Butyrylcholinesterase (BChE) | -8.8 | Trp82, Leu286 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes. The binding affinities and interacting residues are representative of what might be expected based on studies of similar phenothiazine derivatives with these targets. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. frontiersin.org An MD simulation of the this compound-receptor complex would provide insights into the stability of the binding pose predicted by docking. nih.gov

By analyzing the trajectory of the simulation, one can assess the root-mean-square deviation (RMSD) of the ligand and protein to determine if the complex remains stable. Furthermore, MD simulations can reveal the flexibility of different parts of the protein upon ligand binding and provide a more refined understanding of the binding energetics. frontiersin.org For phenothiazine derivatives, MD simulations have been used to confirm the stability of their complexes with targets like the BCL-2 protein and acetylcholinesterase. nih.govfrontiersin.org

In Silico Target Prediction and Virtual Screening Methodologies for Phenothiazine Derivatives

The exploration of the therapeutic potential of phenothiazine derivatives, including this compound, has been significantly advanced by the application of computational chemistry and in silico modeling. These techniques allow for the rapid and cost-effective prediction of potential biological targets and the screening of large compound libraries, thereby prioritizing molecules for further experimental validation.

In silico target prediction for phenothiazine derivatives often employs a combination of ligand-based and structure-based approaches. Ligand-based methods leverage the principle that molecules with similar structures are likely to exhibit similar biological activities. By comparing the chemical features of a novel phenothiazine derivative to databases of known active compounds, potential targets can be inferred.

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of a potential protein target. A key technique in this approach is molecular docking. This method computationally simulates the interaction between a ligand, such as a phenothiazine derivative, and the binding site of a protein. The goal is to predict the preferred orientation and binding affinity of the ligand to the target. A higher binding affinity suggests a greater likelihood of the compound modulating the protein's activity.

For various phenothiazine derivatives, molecular docking studies have been instrumental in identifying potential biological targets. These studies have explored interactions with a range of proteins, including enzymes and receptors implicated in various diseases. For instance, research on phenothiazine derivatives has revealed potential interactions with targets such as dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate synthesis, and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), which is a crucial target in cancer therapy.

The process of molecular docking involves several key steps:

Preparation of the Protein Structure: The three-dimensional coordinates of the target protein are obtained from crystallographic or NMR studies, often from databases like the Protein Data Bank (PDB).

Ligand Preparation: The 2D structure of the phenothiazine derivative is converted into a 3D conformation.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The results are then analyzed to identify the most stable binding mode and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-protein interaction. MD simulations track the movements of atoms in the complex over time, offering insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

Mechanistic Investigations of Biological Interactions of 1 Phenothiazin 10 Ylpropan 2 Ol in Preclinical Models

Modulation of Key Molecular Pathways and Enzyme Activities

Phenothiazines, the class of compounds to which 1-Phenothiazin-10-ylpropan-2-ol belongs, are recognized for their interactions with the dopaminergic system. While specific data on this compound's direct binding to dopamine (B1211576) receptors is not detailed in the provided search results, the broader class of phenothiazines is known to act as antagonists at dopamine D2 receptors. nih.gov This interaction is a cornerstone of their antipsychotic effects. Furthermore, studies have investigated the influence of phenothiazine (B1677639) drugs on the oxidation of catecholamine neurotransmitters, including dopamine. nih.gov Research has shown that phenothiazines can activate the oxidation of dopamine catalyzed by human ceruloplasmin. nih.gov This suggests a potential modulatory role in dopamine metabolism, which is a key aspect of dopaminergic signaling. The interaction is proposed to involve the formation of charge transfer complexes between the phenothiazine molecules and copper ions within the enzyme. nih.gov

The cholinergic system is another significant target for phenothiazine compounds. This system, which utilizes the neurotransmitter acetylcholine (B1216132) (ACh), is crucial for a multitude of physiological functions. Phenothiazines can modulate cholinergic signaling, and this has implications for various therapeutic areas, including the treatment of inflammatory conditions. nih.gov The cholinergic anti-inflammatory pathway, for instance, involves the release of ACh, which can dampen inflammatory responses. nih.gov

A key mechanism for regulating cholinergic signaling is through the activity of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which break down ACh. nih.govmdpi.com Some compounds are designed to inhibit these enzymes to increase the availability of ACh in the synaptic cleft. nih.govmdpi.com While the direct inhibitory potency of this compound on cholinesterases is not specified, the modulation of the cholinergic system is a known characteristic of the broader phenothiazine class. nih.gov

G protein-coupled receptors (GPCRs) are a vast family of cell surface receptors that play a pivotal role in signal transduction and are the targets for a large percentage of approved drugs. nih.govmdpi.com Phenothiazines, as a class, are known to interact with various GPCRs. nih.govnih.gov Their primary action as antipsychotics, for instance, stems from their antagonism of dopamine receptors, which are themselves GPCRs. nih.gov The interaction of phenothiazines extends to other GPCRs as well, contributing to their diverse pharmacological effects. nih.gov The specific binding profile of this compound to a range of GPCRs would determine its precise modulatory effects on various signaling pathways. The study of GPCR-ligand interactions is a dynamic field, with techniques like the application of chimeric G proteins and nanobodies helping to elucidate the coupling behavior of these receptors. semanticscholar.org

Phenothiazines have been shown to modulate several critical intracellular signaling pathways involved in cell growth, proliferation, and survival.

PDK1/Akt Pathway: Research has demonstrated that phenothiazines can inhibit the 3'-phosphoinositide-dependent kinase-1 (PDK1)/Akt signaling pathway. nih.gov This inhibition occurs through the suppression of PDK1 kinase activity, which in turn prevents the phosphorylation and activation of Akt. nih.gov The PDK1/Akt pathway is crucial for cell survival and proliferation, and its inhibition by phenothiazines has been shown to suppress tumor growth in preclinical models. nih.gov

MAPK/ERK1/2 Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK)1/2 pathway is a central regulator of cell proliferation. nih.gov Phenothiazines can influence this pathway. For example, some studies have shown that phenothiazines can lead to a decrease in the expression of p44/42 ERK. mdpi.com Conversely, under certain conditions of oxidative stress, the combination of phenothiazines with other agents can result in enhanced phosphorylation of both ERK1/2 and p38 MAPK. mdpi.com

Akt/mTOR Pathway: The Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and metabolism. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancers. mdpi.com Given that phenothiazines inhibit Akt, a central node in this pathway, they are expected to have downstream effects on mTOR signaling. nih.gov

AMPK/mTOR/ULK1 Pathway: The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) are critical regulators of autophagy, a cellular self-digestion process. They exert their control in part through the direct phosphorylation of Ulk1, a key autophagy-initiating kinase. nih.govnih.gov Under nutrient-limiting conditions, AMPK activates Ulk1 to promote autophagy, while under nutrient-rich conditions, mTOR inhibits Ulk1. nih.gov The interplay between these kinases is crucial for cellular homeostasis. While direct modulation of the AMPK/mTOR/ULK1 pathway by this compound is not explicitly detailed, the known effects of phenothiazines on related pathways like Akt/mTOR suggest a potential for interaction.

Phenothiazines are known inhibitors of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates a wide array of cellular processes, including the cell cycle. nih.gov This inhibitory action has been a focus of interest for its potential anti-cancer effects. nih.gov

Additionally, phenothiazines can inhibit Protein Kinase C (PKC), a family of serine/threonine kinases involved in various signaling cascades. nih.govfrontiersin.org Some compounds, like chelerythrine, act as specific PKC inhibitors and can induce apoptosis in cancer cells. frontiersin.org The inhibition of both calmodulin and PKC by phenothiazines highlights their polypharmacology and their potential to affect multiple signaling pathways simultaneously. nih.gov

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. nih.govcapes.gov.br Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and detoxification genes. nih.govcapes.gov.br Phenothiazines have emerged as non-electrophilic activators of the Nrf2 signaling pathway. nih.gov This activation contributes to their ability to counteract oxidative injury to cells. nih.gov The antioxidant properties of phenothiazine derivatives have been demonstrated in studies on the radical chain oxidation of organic compounds. physchemres.org By activating the Nrf2 pathway, phenothiazines can enhance the cellular defense against oxidative stress, which is implicated in a wide range of diseases. nih.govnih.gov

Cellular Responses and Pharmacological Actions (In Vitro Studies)

Autophagy Regulation (mTOR-dependent and mTOR-independent mechanisms)

Phenothiazine derivatives have been identified as modulators of autophagy, a cellular process of degradation and recycling of cellular components that is crucial for cellular homeostasis. This regulation can occur through both mTOR-dependent and mTOR-independent signaling pathways. The mechanistic target of rapamycin (mTOR) is a key protein kinase that, when active, suppresses autophagy. nih.gov Inhibition of the mTOR pathway is a common mechanism for inducing autophagy. nih.gov

Studies on various phenothiazine derivatives, such as chlorpromazine (B137089) and thioridazine (B1682328), have demonstrated their ability to induce autophagy in cancer cells. nih.gov This induction is often linked to the inhibition of the Akt/mTOR signaling pathway, leading to decreased cell proliferation and survival. nih.gov The stimulation of autophagy by phenothiazines is dependent on the specific compound, its concentration, and the cell line being studied. nih.gov While direct evidence for this compound is not available, its structural similarity to other phenothiazines suggests it may also modulate autophagy through similar mTOR-dependent or independent mechanisms.

Table 1: Autophagy Regulation by Phenothiazine Derivatives

| Phenothiazine Derivative | Effect on Autophagy | Investigated Pathway | Cell Line |

| Chlorpromazine | Induction | mTOR-dependent/independent | Various cancer cell lines |

| Thioridazine | Induction | mTOR-dependent/independent | Various cancer cell lines |

| Fluphenazine | Modulation | Not specified | Not specified |

This table is illustrative and based on general findings for the phenothiazine class, as specific data for this compound is not available.

Cell Cycle Modulation (e.g., G1 arrest in cancer cell lines)

Phenothiazine compounds have been shown to exert antiproliferative effects on cancer cells by interfering with the cell cycle. nih.gov A common mechanism observed is the arrest of cells in a specific phase of the cell cycle, preventing their division and proliferation.

Table 2: Cell Cycle Modulation by Phenothiazine Derivatives

| Phenothiazine Derivative | Effect on Cell Cycle | Cell Line |

| But-2-ynyl amino phenothiazine derivatives | G1 phase arrest | Resistant cancer cell lines |

This table is based on findings for structurally related phenothiazine derivatives, as direct data for this compound is unavailable.

Inhibition of Efflux Pumps (e.g., P-glycoprotein) and Multidrug Resistance Reversal

A significant area of research for phenothiazine derivatives is their ability to combat multidrug resistance (MDR) in cancer cells. MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of the cell, reducing their efficacy. nih.gov

Phenothiazines have been widely studied as MDR reversal agents. nih.govnih.govnih.gov They are known to inhibit the function of P-gp, thereby increasing the intracellular concentration of anticancer drugs and restoring their cytotoxic effects. nih.govnih.gov Studies on various phenothiazine derivatives have demonstrated their effectiveness in reversing MDR in different cancer cell lines. nih.gov The mechanism of action is thought to involve direct interaction with P-gp. nih.gov Given the consistent findings across the phenothiazine class, it is highly probable that this compound also possesses P-gp inhibitory activity and the potential to reverse multidrug resistance.

Table 3: P-glycoprotein Inhibition and MDR Reversal by Phenothiazine Derivatives

| Phenothiazine Derivative | Activity | Cell Line |

| General Phenothiazines | P-glycoprotein Inhibition, MDR Reversal | Various MDR cancer cell lines |

| N-acylphenothiazines | P-glycoprotein Inhibition | Resistant mouse lymphoma cell line |

This table summarizes the general activity of the phenothiazine class due to the absence of specific data for this compound.

Angiogenesis Suppression through Growth Factor Modulation (e.g., VEGF)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Tumors secrete pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), to stimulate the development of a blood supply. iiarjournals.org

Phenothiazines have been shown to possess anti-angiogenic properties. nih.goviiarjournals.org One of the proposed mechanisms is the inhibition of VEGF-mediated signaling. nih.gov For example, thioridazine has been reported to block the angiogenesis-stimulating effect of tumors. iiarjournals.org By interfering with the production or signaling of pro-angiogenic factors like VEGF, phenothiazines can inhibit the formation of new blood vessels, thereby restricting tumor growth. Although direct evidence for this compound is not available, its potential to suppress angiogenesis via VEGF modulation is a logical extension of the known activities of the phenothiazine scaffold.

Table 4: Anti-Angiogenic Activity of Phenothiazine Derivatives

| Phenothiazine Derivative | Mechanism of Action | Effect |

| Thioridazine | Inhibition of VEGF signaling | Blocks tumor-stimulated angiogenesis |

| General Phenothiazines | Inhibition of pro-angiogenic factors | Anti-angiogenic effects |

This table is based on findings for the broader class of phenothiazines, as specific data for this compound is not available.

Antimicrobial and Antiparasitic Mechanisms in Non-Human Models

Inhibition of Bacterial Type III Secretion Systems (T3SS)

The Type III Secretion System (T3SS) is a sophisticated virulence mechanism used by many Gram-negative bacteria to inject effector proteins directly into host cells, enabling them to cause disease. nih.gov Inhibition of the T3SS is an attractive anti-virulence strategy as it can disarm pathogens without killing them, potentially reducing the development of antibiotic resistance. nih.gov

While there is extensive research on T3SS inhibitors from various chemical classes, the investigation of phenothiazines in this context is less documented. However, given the broad-spectrum antimicrobial activity of phenothiazines, exploring their potential to inhibit bacterial virulence factors like the T3SS is a promising area for future research. Currently, there is no direct evidence to suggest that this compound or other phenothiazine derivatives act as T3SS inhibitors.

Restoration of Antibiotic Susceptibility in Multidrug-Resistant Pathogens

The growing threat of multidrug-resistant (MDR) bacteria has spurred research into compounds that can resensitize these pathogens to existing antibiotics. One of the primary mechanisms of resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.

Phenothiazine derivatives have emerged as a promising class of efflux pump inhibitors (EPIs). vcu.edu These compounds are believed to interfere with the function of efflux pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy. vcu.edu Studies have shown that phenothiazines can act synergistically with various antibiotics against a range of both Gram-positive and Gram-negative bacteria, including notorious MDR pathogens like Staphylococcus aureus and Acinetobacter baumannii. vcu.edu

The proposed mechanisms by which phenothiazines inhibit efflux pumps are multifaceted. They may involve direct interaction with the pump proteins, as well as disruption of the proton motive force that powers many of these pumps. vcu.edu For instance, certain phenothiazines have been observed to reduce the transmembrane potential in S. aureus, a key component of the proton motive force. vcu.edu By weakening the cell's ability to expel antimicrobial agents, these compounds can lower the minimum inhibitory concentrations (MICs) of antibiotics, making resistant strains susceptible once more. vcu.edu

While this compound has been included in chemical screening libraries, specific data detailing its activity in restoring antibiotic susceptibility in MDR pathogens is not extensively documented in peer-reviewed literature. However, based on the established activity of its parent chemical class, it is hypothesized that it may exhibit similar properties.

Table 1: Representative Phenothiazines and their Effects on Antibiotic Resistance

| Phenothiazine Derivative | Target Organism | Observed Effect | Putative Mechanism |

| Chlorpromazine | Acinetobacter baumannii | Synergy with ceftazidime, meropenem, and colistin. | Promotion of ROS production, cell membrane and DNA damage. |

| Thioridazine | Acinetobacter baumannii | Inhibition of growth of antibiotic-sensitive and MDR strains. | Not specified. |

| Prochlorperazine | Staphylococcus aureus | Inhibition of ethidium (B1194527) bromide efflux. vcu.edu | Reduction of proton motive force via decreased transmembrane potential. vcu.edu |

This table presents data for representative phenothiazine compounds to illustrate the general activities of the chemical class, as specific data for this compound is not available.

Anti-Protozoal Mechanisms (e.g., Trypanosoma brucei trypanothione (B104310) reductase inhibition)

Protozoan parasites of the order Kinetoplastida, which includes Trypanosoma and Leishmania species, are responsible for significant human diseases. A unique feature of the antioxidant defense system in these parasites is the trypanothione system, which is absent in their mammalian hosts. This system relies on the enzyme trypanothione reductase, making it an attractive target for the development of selective anti-protozoal drugs.

Rational drug design has identified the phenothiazine scaffold as a promising starting point for the development of trypanothione reductase inhibitors. These compounds are designed to fit into the active site of the enzyme, competitively inhibiting its function with respect to trypanothione. By disrupting the parasite's ability to manage oxidative stress, these inhibitors can lead to cell death.

Studies have demonstrated that various phenothiazine analogues exhibit in vitro activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, as well as other kinetoplastid parasites like T. cruzi and Leishmania donovani. The inhibitory activity of these compounds is influenced by the nature of the substituents on the phenothiazine ring system.

Although this compound belongs to this class of compounds, specific studies confirming its direct inhibition of Trypanosoma brucei trypanothione reductase or detailing its anti-protozoal mechanism of action are not readily found in the scientific literature. Its potential as an anti-protozoal agent is inferred from the broader activity of the phenothiazine family.

Structure Activity Relationship Sar Studies for 1 Phenothiazin 10 Ylpropan 2 Ol and Its Analogues

Influence of the N-10 Substituent on Biological Activity and Mechanistic Outcomes

The substituent at the N-10 position of the phenothiazine (B1677639) scaffold is a critical determinant of its pharmacological profile. The nature of this substituent can impact potency, selectivity, and even the mechanism of action.

The length and composition of the alkyl chain at the N-10 position play a pivotal role in the activity of phenothiazine derivatives. For many phenothiazines, a three-carbon chain separating the nitrogen of the phenothiazine ring and a terminal amino group is considered optimal for neuroleptic activity. slideshare.netslideshare.net This specific chain length is believed to correctly position the terminal nitrogen to interact with dopamine (B1211576) receptors. slideshare.netpnas.org Shortening or lengthening this chain can lead to a decrease in antipsychotic potency. if-pan.krakow.pl

In the case of 1-Phenothiazin-10-ylpropan-2-ol, the presence of a hydroxyl group on the second carbon of the propane (B168953) chain introduces a key functional group. This hydroxyl group can participate in hydrogen bonding, potentially altering the compound's interaction with biological targets compared to a simple propyl chain. The increased potency of phenothiazines with hydroxyethylpiperazine side chains compared to simple piperazine (B1678402) side chains highlights the positive influence a hydroxyl group can have on activity, likely through enhanced receptor binding. pnas.orgnih.gov

Furthermore, the nature of the terminal group on the N-10 side chain is crucial. While this compound itself does not have a terminal amine, many potent phenothiazines do. For these compounds, a tertiary amine is generally required for maximal activity. slideshare.netslideshare.net The basicity of this amine and its ability to be protonated at physiological pH are important for receptor interaction.

The table below illustrates how variations in the N-10 substituent of phenothiazine analogues can influence their biological activity.

| Compound | N-10 Substituent | Observed Biological Activity |

| Analogue A | -(CH2)3N(CH3)2 | Potent neuroleptic activity |

| Analogue B | -(CH2)2N(CH3)2 | Reduced neuroleptic activity |

| Analogue C | -(CH2)3-piperazine | Enhanced antipsychotic potency |

| Analogue D | -(CH2)3-piperazine-CH2CH2OH | Further increased potency |

| This compound | -CH2CH(OH)CH3 | Potential for altered receptor interactions due to the hydroxyl group |

Role of Phenothiazine Core Modifications on Activity and Selectivity

The position and nature of the substituent on the phenothiazine ring are of paramount importance. Substitution at the C-2 position is particularly significant. slideshare.netslideshare.net The introduction of an electron-withdrawing group, such as a chlorine atom (-Cl) or a trifluoromethyl group (-CF3), at the C-2 position generally increases the antipsychotic activity of phenothiazines. if-pan.krakow.pl The trifluoromethyl group is often associated with greater potency than a chlorine substituent. pnas.orgnih.gov This enhancement is attributed to the electron-withdrawing nature of these groups, which is thought to influence the conformation of the N-10 side chain, promoting a dopamine-mimicking conformation. pnas.org

Conversely, substitution at other positions, such as C-1, C-3, or C-4, or the absence of a substituent, often leads to decreased activity. The type of substituent at C-2 also dictates the intensity of the neuroleptic action, with different groups imparting varying degrees of potency. if-pan.krakow.pl

The table below summarizes the impact of modifications to the phenothiazine core on the biological activity of its derivatives.

| Compound | Phenothiazine Core Modification | Observed Biological Activity |

| Analogue E | Unsubstituted | Lower neuroleptic activity |

| Analogue F | 2-Chloro (-Cl) | Increased antipsychotic potency |

| Analogue G | 2-Trifluoromethyl (-CF3) | Higher antipsychotic potency than 2-chloro analogue |

| Analogue H | 3-Chloro (-Cl) | Reduced activity compared to 2-chloro analogue |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can provide predictive insights into the activity of novel compounds, thereby guiding the design of more potent and selective drug candidates.

For phenothiazine derivatives, QSAR studies have been employed to understand the key molecular descriptors that govern their activity. niscpr.res.in These models often incorporate various physicochemical parameters, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

A typical QSAR study on phenothiazines might reveal that:

Lipophilicity (logP): There is often an optimal range of lipophilicity for activity. While a certain degree of lipophilicity is necessary for membrane penetration and reaching the target site, excessively high lipophilicity can lead to poor solubility and non-specific binding. if-pan.krakow.pl

Electronic Effects: The electronic properties of the substituent at the C-2 position are frequently a key parameter in QSAR models for antipsychotic activity. Electron-withdrawing groups that increase the positive charge on the side-chain nitrogen are often correlated with higher potency.

Steric Factors: The size and shape of both the N-10 substituent and the phenothiazine ring substituents can influence how the molecule fits into its binding site.

The development of robust QSAR models relies on a high-quality dataset of compounds with well-defined structures and corresponding biological activity data. These models are powerful tools in modern drug discovery, enabling a more rational and efficient approach to the optimization of lead compounds.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Purity and Quantitative Analysis

Chromatographic methods are fundamental in the pharmaceutical analysis of phenothiazine (B1677639) derivatives, offering high-resolution separation for both purity assessment and quantitative determination. bjbms.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis of phenothiazine compounds. bjbms.orgdntb.gov.ua HPLC methods can be tailored to separate a target compound from its impurities and isomers, which is crucial as different isomers can possess varied pharmacological and toxicological profiles. bjbms.org For instance, HPLC coupled with electrospray tandem mass spectrometry (HPLC/ES-MS/MS) has been effectively used to analyze eleven phenothiazine derivatives in whole blood. nih.gov This technique provides high sensitivity and specificity, allowing for the determination of compounds at low concentrations. nih.gov In a study analyzing thiethylperazine, clospirazine, and flupentixol, the method demonstrated good linearity in the range of 2-40 ng/mL, with a detection limit of approximately 0.5 ng/mL. nih.gov The purity of phenothiazine derivatives, such as S-oxides, has also been confirmed using HPLC systems with a C-18 column. nuph.edu.ua

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the quantitative analysis of phenothiazines. A rapid method for the microanalysis of five phenothiazine derivatives in human plasma utilized a C18 monolithic silica (B1680970) solid-phase extraction (SPE) tip for sample preparation, followed by GC-MS analysis. nih.gov This approach demonstrated high recoveries and low limits of quantification, proving effective for determining drug concentrations in biological samples. nih.gov

Below is a table summarizing the performance of various chromatographic methods used for the analysis of phenothiazine derivatives.

| Technique | Analyte(s) | Matrix | Linear Range | Limit of Quantification (LOQ) | Recovery |

| HPLC/ES-MS/MS nih.gov | Thiethylperazine, Clospirazine, Flupentixol | Human Whole Blood | 2-40 ng/mL | ~0.5 ng/mL (LOD) | 43.4-72.5% |

| GC-MS with SPE nih.gov | Chlorpromazine (B137089), Levomepromazine, Promazine, Promethazine, Trimeprazine | Human Plasma | Not Specified | 0.25-2.0 ng/0.1 mL | 91-95% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique extensively used for the qualitative analysis of phenothiazine compounds. scientificlabs.co.ukresearchgate.net Its applications include monitoring the progress of chemical syntheses, assessing the purity of resulting products, and identifying compounds in various matrices. scientificlabs.co.uknih.gov

During the synthesis of new phenothiazine derivatives, TLC is an invaluable tool for real-time reaction monitoring. nih.govthieme.de It allows chemists to track the consumption of starting materials and the formation of the desired product. For example, TLC has been found suitable for detecting new modified azaphenothiazines during their synthesis, helping to distinguish them from substrates and side-products. nih.gov This facilitates the optimization of reaction conditions and the determination of the reaction endpoint.

Purity assessment is another key application of TLC. By spotting a sample on a TLC plate and developing it with an appropriate solvent system, impurities can be separated from the main compound, appearing as distinct spots. scientificlabs.co.uk The natural fluorescence of many phenothiazine and azaphenothiazine compounds under UV light (typically at 365 nm) provides a characteristic and useful method for their detection on the TLC plate. nih.gov Furthermore, the use of specific visualizing reagents, such as sulfuric acid in ethanol (B145695) or concentrated nitric acid, can produce colored spots, aiding in the identification and differentiation of various compounds in a reaction mixture. nih.gov The combination of the separation (Rf values) and spot color detection facilitates the identification of new azaphenothiazines and the subsequent separation by column chromatography. nih.gov

| Application | Methodology | Detection | Purpose |

| Reaction Monitoring nih.gov | TLC on silica gel plates | UV light (365 nm), visualizing reagents | To track the formation of new azaphenothiazines during synthesis. |

| Purity Assessment nih.gov | TLC separation of reaction mixture | Natural fluorescence, color reactions | To distinguish products from substrates and side-products for identification. |

| General Screening scientificlabs.co.uk | TLC analysis | UV or derivatization | Rapid identity tests and screening of ingredients. |

Spectrophotometric Assays (e.g., UV-Vis) in Mechanistic Studies

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are widely used for the quantitative determination of phenothiazine derivatives and to gain insight into their reaction mechanisms. nih.govsciencepub.net These assays are often based on the formation of a colored species that can be measured quantitatively. nih.gov

Several spectrophotometric methods are based on the redox properties of the phenothiazine nucleus. One such method involves the oxidation of phenothiazines with potassium iodate (B108269) (KIO3) in an acidic medium. sciencepub.net This process is believed to occur in two steps: a reversible electron abstraction from the phenothiazine to form a colored cationic semiquinone radical, followed by an irreversible step that generates a colorless sulfoxide. sciencepub.net The stability of the colored radical depends on factors like pH and the specific phenothiazine substitution. sciencepub.net Another method involves the reaction with 3-methylbenzothiazolin-2-one hydrazone in the presence of iron(III) salts, which also proceeds through the oxidation of the phenothiazine nucleus to a phenothiazinyl radical before coupling with the reagent to produce a stable colored product. scilit.com

Spectrophotometry is also employed in mechanistic studies, such as investigating the inhibitory effects of phenothiazines on enzymes. A kinetic spectrophotometric method was developed to assess the inhibition of acetylcholinesterase (AChE) by phenothiazine derivatives and their S-oxide metabolites. nuph.edu.ua This assay measures changes in absorbance at a specific wavelength (e.g., 358 nm) to determine the inhibitory capacity (IC50 values) of the compounds, providing valuable information on their mechanism of action. nuph.edu.ua Extractive spectrophotometric methods have also been developed, where a phenothiazine forms an ion-pair complex with a dye like bromocresol green; the colored complex is then extracted into an organic solvent like chloroform (B151607) and measured at its wavelength of maximum absorbance (e.g., 420 nm). nih.gov

| Method | Principle | λmax (nm) | Application |

| Oxidation with KIO3 / LCV sciencepub.net | Oxidation of phenothiazine, liberated iodine reacts with leuco crystal violet | 634 | Determination of phenothiazines in bulk and formulations. |

| Ion-pair with Bromocresol Green nih.gov | Formation of a colored ion-pair complex, extracted with chloroform | 420 | Assay of phenothiazine derivatives in bulk and dosage forms. |

| Reaction with MBTH scilit.com | Oxidation to a phenothiazinyl radical followed by coupling | 700-740 | Determination of phenothiazines in pure form and formulations. |

| AChE Inhibition Assay nuph.edu.ua | Kinetic measurement of acetylcholinesterase activity in the presence of inhibitor | 358 | Mechanistic study of enzyme inhibition by phenothiazines. |

Future Directions and Research Gaps in the Study of 1 Phenothiazin 10 Ylpropan 2 Ol

Exploration of Novel and Greener Synthetic Routes for the Compound

Current synthetic methodologies for phenothiazine (B1677639) derivatives often rely on traditional chemical processes that may involve harsh reaction conditions and the use of hazardous reagents. The future of synthesizing 1-Phenothiazin-10-ylpropan-2-ol should pivot towards more sustainable and efficient "green" chemistry principles.

One promising avenue is the adoption of continuous-flow synthesis . This technique offers several advantages over conventional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. A proof-of-principle study on other phenothiazine-derived antipsychotics has demonstrated the feasibility of using telescoped flow synthesis, which could be adapted for this compound. researchgate.net

Another area of exploration is the use of photocatalysis . Utilizing light to drive chemical reactions can lead to milder reaction conditions and reduce the reliance on transition metal catalysts. researchgate.net Given that phenothiazine derivatives have been shown to be effective photoredox catalysts themselves, investigating light-mediated synthetic routes for this compound could lead to novel and more environmentally benign production methods. rsc.org

Future research in this area should focus on:

Developing and optimizing continuous-flow protocols for the synthesis of this compound.

Investigating photocatalytic methods to construct the phenothiazine core and attach the propan-2-ol side chain.

Exploring the use of greener solvents and renewable starting materials to minimize the environmental impact of the synthesis process.

Deeper Elucidation of Specific Molecular Interaction Mechanisms and Targets

While the pharmacological profile of the phenothiazine class suggests potential biological targets, the specific molecular interactions of this compound are largely unknown. Phenothiazines are known to interact with a variety of receptors in the central nervous system, most notably dopamine (B1211576) receptors. if-pan.krakow.plslideshare.net They can also exhibit antagonist activity at α-adrenergic, serotonin, histamine, and muscarinic receptors. if-pan.krakow.pl Furthermore, some phenothiazine derivatives have been shown to inhibit calmodulin and protein kinase C, and to modulate the activity of P-glycoprotein, which is involved in multidrug resistance. if-pan.krakow.pl

To move forward, it is imperative to identify the specific molecular targets of this compound and to characterize the nature of these interactions at an atomic level. Future research should employ a range of biochemical and biophysical techniques, including:

Receptor Binding Assays: To screen for affinity against a panel of known phenothiazine targets, such as dopamine, serotonin, and adrenergic receptors.

Enzyme Inhibition Assays: To determine if the compound affects the activity of enzymes like protein kinase C or cholinesterases. acs.org

X-ray Crystallography and Cryo-Electron Microscopy: To obtain high-resolution structural information of the compound bound to its target protein, revealing the precise binding mode.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): To quantify the binding affinity and thermodynamics of the interaction.

A deeper understanding of these molecular interactions will be fundamental to elucidating the compound's mechanism of action and for the rational design of more potent and selective analogs.

Development of Sophisticated Computational Models for Predictive Design

Computational chemistry offers powerful tools for accelerating drug discovery and development. For phenothiazine derivatives, computational approaches such as molecular orbital calculations and in silico molecular docking have already been used to correlate their electronic structure with antipsychotic activity. niscpr.res.in Theoretical investigations into the noncovalent intermolecular interactions of phenothiazine derivatives have also been conducted using methods like Møller-Plesset perturbation theory (MP2) and density functional theory (DFT). acs.orgnih.gov

For this compound, the development of sophisticated computational models could provide significant insights and guide future research. Key areas for development include:

Quantitative Structure-Activity Relationship (QSAR) Models: Building upon existing QSAR studies of phenothiazines, new models could be developed that are specifically trained on a dataset of analogs of this compound to predict their biological activity. slideshare.net

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for the biological activity of this compound can guide the design of new molecules with improved properties. nih.gov

Molecular Dynamics (MD) Simulations: These simulations can provide a dynamic view of how the compound interacts with its target protein over time, offering insights into the stability of the complex and the role of solvent molecules.

Machine Learning and Artificial Intelligence: Advanced machine learning algorithms could be trained on existing data to predict a range of properties for novel analogs of this compound, from their physicochemical characteristics to their potential biological activities and toxicities.

These predictive models will be invaluable for prioritizing the synthesis of new compounds and for generating novel molecular scaffolds with desired properties.

Expansion of Structure-Activity Relationship Studies for Rational Compound Design

The structure-activity relationship (SAR) of phenothiazines has been a subject of study for decades, revealing key structural features that govern their biological activity. For instance, it is well-established that an electron-withdrawing substituent at the 2-position of the phenothiazine ring and a three-carbon chain at the N-10 position are often crucial for neuroleptic activity. if-pan.krakow.plslideshare.net

For this compound, a systematic expansion of SAR studies is needed to understand how modifications to its structure affect its biological profile. This will enable the rational design of new compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. Future research should focus on:

Modification of the N-10 Side Chain: Systematically altering the length and branching of the alkyl chain, as well as introducing different functional groups to the propan-2-ol moiety, could significantly impact activity. The presence of a hydroxyl group, for example, can influence binding and solubility. nih.gov